DSP Crosslinker
Description
Contextualizing Chemical Crosslinking in Contemporary Biological Research
In contemporary biological research, chemical crosslinking serves as a powerful tool for "freezing" molecular interactions that may be transient or weak in their native state, allowing for their subsequent isolation and analysis. This is especially crucial for studying protein-protein interactions (PPIs), which are fundamental to virtually all cellular processes. By covalently linking interacting proteins, researchers can stabilize these complexes during cell lysis and purification steps, which might otherwise disrupt weaker associations. nih.govnih.govkyoto-u.ac.jpresearchgate.net
Crosslinking coupled with techniques such as immunoprecipitation (IP) and mass spectrometry (MS) has become a standard approach for identifying protein interaction networks and mapping the architecture of protein complexes. nih.govnih.govkyoto-u.ac.jpresearchgate.netnih.gov Furthermore, crosslinking is utilized in studies investigating protein conformation, subunit composition, and the spatial arrangement of molecules within biological structures, including cell membranes and chromatin. gbiosciences.comnih.govkorambiotech.comnih.gov The ability to capture these interactions in situ provides a more accurate representation of their native state compared to methods that require extensive sample manipulation.
Distinctive Chemical Functionality and Biological Relevance of DSP
DSP stands out among chemical crosslinkers due to a combination of its reactive groups, solubility characteristics, and the nature of its spacer arm. These features dictate its specific applications and advantages in biological research.
Homobifunctional Reactivity with Primary Amines
DSP is classified as a homobifunctional crosslinker, meaning it possesses two identical reactive groups. gbiosciences.comthermofisher.comdojindo.com Both ends of the DSP molecule feature N-hydroxysuccinimide (NHS) esters. thermofisher.comdojindo.comthermofisher.commedkoo.com NHS esters are highly reactive towards primary amines, which are predominantly found in the side chains of lysine (B10760008) residues in proteins and at the N-terminus of polypeptides. thermofisher.comthermofisher.comaxispharm.comquora.com The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. thermofisher.comthermofisher.com This specific reactivity allows DSP to efficiently crosslink proteins by targeting available lysine residues or N-termini that are within a suitable distance of each other. nih.govaxispharm.com The spacer arm length of DSP is approximately 12.0 Å, which defines the maximum distance between two primary amines that can be crosslinked by a single DSP molecule. medkoo.comfishersci.ie
Cell Permeability and Intracellular Action
A key characteristic of DSP is its cell permeability. nih.govnih.govthermofisher.commedkoo.comoup.com Unlike its water-soluble analog, DTSSP, DSP is non-sulfonated and therefore lipophilic. thermofisher.comthermofisher.com This lipophilicity allows DSP to readily cross cell membranes and access intracellular compartments. nih.govthermofisher.comthermofisher.com This property is particularly advantageous for studying intracellular protein interactions and the organization of molecules within organelles or the cytoplasm. nih.govthermofisher.comthermofisher.comfishersci.ie By applying DSP to live cells, researchers can effectively capture protein complexes and interactions in their native intracellular environment before cell lysis. nih.govfishersci.iefrontiersin.org
Reversible Nature via Disulfide Bond Cleavage
A significant feature of DSP is the presence of a disulfide bond (-S-S-) within its spacer arm. nih.govgbiosciences.commedkoo.comaxispharm.comoup.com This disulfide bond renders the crosslink cleavable under reducing conditions. nih.govgbiosciences.comthermofisher.commedkoo.comaxispharm.comoup.com Reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can cleave the disulfide bond, thereby reversing the crosslink and separating the linked molecules. nih.govthermofisher.commedkoo.comoup.com This reversible nature is highly beneficial in biochemical analyses. For instance, after crosslinking and isolating a protein complex, the crosslinks can be cleaved to release the individual protein components, which can then be separated and identified by techniques like SDS-PAGE or mass spectrometry. nih.govkyoto-u.ac.jpgbiosciences.comarxiv.org This allows for the analysis of the constituent proteins of a crosslinked complex in their monomeric form. nih.gov
Historical Development and Seminal Contributions of DSP in Biochemical Investigations
The utility of DSP as a biochemical tool was recognized several decades ago. Seminal work in the 1970s and early 1980s established DSP as a valuable reagent for probing biological structures and protein interactions. The synthesis and properties of cleavable protein crosslinking reagents, including DSP, were described in foundational research that laid the groundwork for its widespread adoption. thermofisher.comoup.com Early studies demonstrated its effectiveness in crosslinking proteins and investigating their arrangement in various biological systems. thermofisher.com
DSP's ability to crosslink proteins through primary amines and its cleavable disulfide bond quickly made it a favored tool for studying protein complexes and membrane protein topology. gbiosciences.comnih.govkorambiotech.comthermofisher.com Its cell permeability further expanded its applications to studies of intracellular interactions, providing insights that were challenging to obtain with non-permeable crosslinkers. nih.govthermofisher.comthermofisher.com Over time, DSP has been consistently employed in diverse biochemical investigations, contributing significantly to the understanding of protein structure, protein-protein interactions, and the organization of cellular components. nih.govnih.govkyoto-u.ac.jpresearchgate.netnih.govaxispharm.comfishersci.iefrontiersin.orgelifesciences.org Its reversible nature, in particular, has been instrumental in enabling downstream analysis of crosslinked species. nih.govgbiosciences.commedkoo.comaxispharm.comoup.com
While specific detailed historical findings or data tables from the earliest uses were not extensively detailed in the search results beyond the initial publications, the consistent citation of early work and the description of its established properties confirm its historical significance and continued relevance in the field. kyoto-u.ac.jpthermofisher.comoup.com Its application in techniques like immunoprecipitation and mass spectrometry for studying protein interactions highlights its enduring contribution to biochemical research methodologies. nih.govnih.govkyoto-u.ac.jpresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYPGCIGRDZWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206449 | |
| Record name | Dithiobis(succinimidylpropionate) | |
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Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Dithiobis(succinimidylpropionate) | |
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CAS No. |
57757-57-0 | |
| Record name | 3,3′-Dithiobis(succinimidyl propionate) | |
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| Record name | Dithiobis(succinimidylpropionate) | |
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| Record name | 57757-57-0 | |
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| Record name | Dithiobis(succinimidylpropionate) | |
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| Record name | Disuccinimido dithiobispropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.374 | |
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| Record name | DISUCCINIMIDO DITHIOBISPROPIONATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVY5D0U6SH | |
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Methodological Frameworks Employing Dsp Crosslinking in Protein Research
Fundamental Principles of DSP-Mediated Covalent Linkage in Complex Biological Systems
DSP is a homobifunctional crosslinker featuring two identical N-hydroxysuccinimide (NHS) ester groups connected by a spacer arm containing a disulfide bond axispharm.comproteochem.comthermofisher.comdojindo.comcovachem.com. The NHS ester groups are highly reactive towards primary amines, predominantly targeting the ε-amino groups of lysine (B10760008) residues and the N-terminus of proteins under physiological pH conditions (between 6.5 and 8.5) dojindo.comcovachem.comoup.com. One DSP molecule can react with two proximal amino groups, forming stable covalent amide bonds that link proteins together axispharm.comthermofisher.comdojindo.comgbiosciences.comnih.gov.
A key feature of DSP is the presence of a reducible disulfide bond within its 12.0 Å spacer arm proteochem.comnih.govthermofisher.com. This disulfide bond allows the crosslink to be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) axispharm.comproteochem.comthermofisher.comcovachem.comoup.comgbiosciences.comnih.govprotocols.ioarxiv.orgbroadpharm.com. This reversibility is crucial as it permits the separation of crosslinked proteins after their isolation, enabling downstream analysis by techniques like SDS-PAGE and mass spectrometry nih.govarxiv.orgplos.org.
Unlike some other crosslinkers, DSP is membrane-permeable due to its lipophilic nature, lacking a charged group proteochem.comthermofisher.comcovachem.com. This characteristic makes it suitable for crosslinking intracellular proteins in living cells proteochem.comthermofisher.comthermofisher.com. DSP is typically dissolved in an organic solvent like DMSO or DMF before being added to aqueous reaction mixtures proteochem.comthermofisher.comcovachem.com.
Application of DSP in Protein-Protein Interaction (PPI) Studies
Investigating PPIs is fundamental to understanding cellular processes. However, many protein interactions are transient or weak, making their detection challenging using conventional methods like immunoprecipitation, where complexes can dissociate during cell lysis and purification nih.govkyoto-u.ac.jpbio-protocol.org. DSP crosslinking addresses this challenge by covalently stabilizing these interactions before cell lysis, thereby preserving the protein complexes for subsequent analysis nih.govnih.govprotocols.iokyoto-u.ac.jpbio-protocol.orgjove.complos.org.
DSP is particularly effective at stabilizing transient or labile protein interactions that occur in vivo or in vitro bio-protocol.orgfrontiersin.org. By forming covalent bonds between proteins whose lysine residues are within the ~12 Å spacer length, DSP effectively "freezes" the interaction at the time of crosslinking thermofisher.complos.org. This stabilization is critical for capturing protein complexes that would otherwise fall apart during biochemical manipulations such as cell lysis, washing steps, and immunoprecipitation nih.govkyoto-u.ac.jpbio-protocol.org.
Research has shown that using DSP crosslinking prior to immunoprecipitation significantly improves the detection of weakly interacting proteins nih.govnih.govplos.orgkyoto-u.ac.jp. For instance, a study investigating Akt interacting proteins demonstrated that DSP crosslinking enabled the identification of ten Akt partners from cell lysates, most of which were undetectable without the crosslinking procedure plos.org. This highlights DSP's utility in preserving weak associations that are essential for cellular function but difficult to study using standard methods nih.govplos.orgkyoto-u.ac.jp.
DSP's cell permeability makes it an excellent tool for performing crosslinking in living cells, providing a snapshot of protein interactions in their native cellular environment thermofisher.comnih.govthermofisher.comjove.complos.orgfrontiersin.orgnih.govresearchgate.net. In vivo crosslinking with DSP allows researchers to study protein interactomes under various physiological conditions or in response to specific stimuli frontiersin.orgnih.govresearchgate.net.
For whole-cell applications, DSP is typically added to cultured cells in a suitable buffer, allowing the crosslinker to permeate the cell membrane and react with intracellular proteins thermofisher.comjove.comfrontiersin.orgnih.gov. The concentration and incubation time of DSP can be optimized depending on the specific protein interaction being studied, with higher concentrations potentially leading to larger crosslinked complexes nih.govkyoto-u.ac.jpjove.com. However, excessive crosslinking can result in non-specific interactions nih.govkyoto-u.ac.jp.
After the crosslinking reaction, excess crosslinker is quenched, often by adding a buffer containing primary amines like Tris or glycine (B1666218), which react with the unreacted NHS ester groups thermofisher.comjove.comfrontiersin.orgnih.gov. Cells are then lysed under denaturing or non-denaturing conditions, and the crosslinked protein complexes are isolated using techniques such as immunoprecipitation or affinity purification nih.govplos.orgkyoto-u.ac.jpbio-protocol.orgjove.comfrontiersin.orgnih.gov. The captured complexes can then be analyzed by Western blotting or mass spectrometry to identify the interacting partners nih.govplos.orgkyoto-u.ac.jpbio-protocol.org.
Whole-cell in vivo crosslinking with DSP has been successfully applied to study a wide range of protein interactomes, including receptor-protein interactions frontiersin.orgnih.govresearchgate.net. This approach provides valuable insights into the dynamic nature of protein associations within the complex cellular milieu frontiersin.orgnih.govresearchgate.net.
While DSP is membrane-permeable and primarily used for intracellular crosslinking, strategies exist to target specific subcellular compartments or cellular locations. For instance, combining DSP crosslinking with cell surface labeling using a membrane-impermeable reagent or antibody can allow for the specific analysis of receptor interactomes at the cell surface frontiersin.orgnih.govresearchgate.net. This can also be used to examine changes in the receptor interactome between internalized and cell surface receptors frontiersin.orgnih.govresearchgate.net.
Although DSP itself is not ideal for exclusively extracellular crosslinking (for which water-soluble analogs like DTSSP are preferred) proteochem.comthermofisher.com, its cell permeability enables the study of interactions occurring within various intracellular compartments, including those involving membrane proteins and their intracellular binding partners thermofisher.comfrontiersin.orgnih.gov.
DSP can also be employed in vitro to study the interactions and structural organization of purified protein complexes gbiosciences.comfrontiersin.org. By adding DSP to a solution of purified proteins, researchers can induce crosslinking between components of a complex, provided the reactive amino groups are within close proximity gbiosciences.complos.org.
In vitro crosslinking with DSP can provide information about the subunit composition of protein complexes, protein conformations, and folding patterns gbiosciences.com. By analyzing the molecular weights of the crosslinked products using SDS-PAGE under non-reducing conditions, researchers can infer the oligomeric state of the protein or the arrangement of subunits within a complex gbiosciences.comelifesciences.org. Subsequent cleavage of the crosslinks with a reducing agent allows the individual protein components to be separated and identified gbiosciences.comnih.govarxiv.orgplos.org. This method is particularly useful for stabilizing and characterizing purified protein complexes that may be prone to dissociation in solution gbiosciences.comfrontiersin.org.
Example Data Table: Effect of DSP Crosslinking on Protein Detection
| Sample Treatment | Target Protein Detected by Western Blot (Example) | Notes |
| No Crosslinking, Lysis | Weak or Undetectable | Transient/weak interactions may be lost |
| DSP Crosslinking Before Lysis | Detectable, potentially higher signal | Interactions stabilized by covalent bonds |
| DSP Crosslinking + Reduction After Lysis | Detectable (similar to No Crosslinking) | Crosslinks cleaved, proteins separated |
Note: This table illustrates a general expected outcome based on the principles of DSP crosslinking for stabilizing protein interactions.
Detailed research findings often involve the identification of specific protein partners using mass spectrometry following DSP crosslinking and immunoprecipitation. For example, a study identified SKP1, CUL1, F-box (SCF) proteins, and 14-3-3 proteins as binding partners of Regnase-1 in an IL-1β stimulation-dependent manner using DSP crosslinking and tandem immunoprecipitation nih.govkyoto-u.ac.jp.
| Interacting Protein | Bait Protein | Condition Studied | Method Used | Reference |
| SKP1, CUL1, F-box, 14-3-3 | Regnase-1 | IL-1β stimulation-dependent | DSP crosslinking, tandem IP, Mass Spectrometry | nih.govkyoto-u.ac.jp |
| Dynamin, c-Src | β2 adrenergic receptor | Receptor internalization | Covalent crosslinking (DSP), detection not specified | frontiersin.org |
| Multiple Akt partners | Akt | Cell lysates | Two-step crosslinking (DSS + DSP), Co-IP, MS | plos.org |
This table provides examples of specific protein interactions identified or studied using DSP crosslinking as described in the search results. nih.govplos.orgkyoto-u.ac.jpfrontiersin.org
Integration with Affinity Purification Techniques
Chemical crosslinking with DSP is frequently coupled with affinity purification methods to capture and isolate protein complexes. This is particularly useful for studying transient or weak interactions that might otherwise dissociate during purification procedures kyoto-u.ac.jpnih.govjove.comthermofisher.comabcam.com.
In immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments, DSP is employed to stabilize protein-protein interactions before cell lysis and antibody-based pulldown kyoto-u.ac.jpnih.govjove.comthermofisher.comabcam.com. By covalently linking interacting proteins, DSP helps to preserve the composition of protein complexes during the washing steps inherent in IP/Co-IP protocols, which can otherwise lead to the loss of weakly bound partners kyoto-u.ac.jpnih.govthermofisher.comabcam.com.
The general procedure involves treating cells or lysates with DSP to crosslink proteins in their native or near-native state kyoto-u.ac.jpthermofisher.comfrontiersin.org. Following crosslinking, cells are lysed, and the protein of interest (POI) is immunoprecipitated using a specific antibody kyoto-u.ac.jpthermofisher.comabcam.com. Interacting proteins crosslinked to the POI are co-precipitated. After washing away non-specifically bound proteins, the crosslinks can be cleaved using a reducing agent, eluting the interacting proteins from the antibody-bound POI and beads kyoto-u.ac.jpnih.govresearchgate.net. The eluted proteins can then be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partners kyoto-u.ac.jpnih.govthermofisher.comabcam.com.
DSP crosslinking has been used in Co-IP to study the interactions of receptors with their binding proteins in living cells. For instance, it has been applied to analyze receptor interactomes and detect transient associations, such as the agonist-promoted association of dynamin and c-Src with the β2 adrenergic receptor, which influences receptor internalization frontiersin.org. In another example, a two-step crosslinking strategy utilizing DSP improved the identification of Akt interacting proteins by stabilizing complexes prior to immunoprecipitation and mass spectrometry analysis plos.org. This approach allowed the detection of interacting partners that were not observed without crosslinking plos.org.
Here is an example illustrating the impact of DSP crosslinking on detecting protein interactions:
| Experiment Type | Crosslinking Agent | Interaction Detected? | Key Finding | Source |
| Co-Immunoprecipitation (Akt) | None | Limited | Only one interacting protein detected. | plos.org |
| Co-Immunoprecoprecipitation (Akt) | DSP | Enhanced | Ten interacting proteins detected, including two new potential partners. | plos.org |
| Co-Immunoprecipitation (β2 adrenergic receptor) | DSP | Yes | Detected transient association with dynamin and c-Src. | frontiersin.org |
Tandem affinity purification (TAP) involves two sequential affinity purification steps to achieve higher purity of protein complexes frontiersin.org. DSP crosslinking can be integrated into TAP protocols to further enhance the specificity and recovery of protein interaction networks, particularly for weak or transient interactions kyoto-u.ac.jpnih.govfrontiersin.org.
In a typical DSP-enhanced TAP protocol, cells expressing a tagged protein of interest are treated with DSP to stabilize interactions kyoto-u.ac.jpnih.gov. The crosslinked complexes are then subjected to two rounds of affinity purification using the tags on the POI kyoto-u.ac.jpnih.gov. The crosslinking step helps to maintain the integrity of the complex throughout the purification process, reducing the loss of weakly associated proteins during washes kyoto-u.ac.jpnih.gov. Following the final elution, the DSP crosslinks can be cleaved, releasing the individual components of the purified complex for analysis, often by mass spectrometry kyoto-u.ac.jpnih.gov.
This approach has been demonstrated to be effective for isolating weak protein complexes, such as cytoplasmic protein interactions kyoto-u.ac.jpnih.gov. For example, a method using DSP crosslinking followed by tandem immunoprecipitation with FLAG and HA tags was developed to isolate weak protein complexes associated with a protein of interest, enabling their analysis by mass spectrometry or Western blotting with low background kyoto-u.ac.jpnih.gov.
DSP in Structural Biology and Protein Topology Elucidation
Chemical crosslinking, including the use of DSP, is a valuable technique in structural biology for gaining insights into protein architecture, subunit arrangement, and conformational dynamics korambiotech.comcreative-proteomics.comcreative-proteomics.com.
DSP crosslinking can be used to determine the quaternary structure and oligomerization states of proteins by covalently linking subunits that are in close proximity korambiotech.comcreative-proteomics.comjpsionline.com. By treating a protein sample with DSP and analyzing the crosslinked products by SDS-PAGE under non-reducing conditions, researchers can identify bands corresponding to monomers, dimers, trimers, and higher-order oligomers fgsc.netnih.gov.
The presence of a disulfide bond in DSP allows for the confirmation of crosslinks. When the crosslinked sample is analyzed by SDS-PAGE under reducing conditions (which cleave the disulfide bond), the crosslinked oligomers should resolve back into their monomeric components gbiosciences.comfgsc.netnih.gov. This reversibility helps to distinguish true crosslinked species from aggregates.
DSP has been applied to study the oligomeric state of viral proteins, such as the coronavirus spike protein. Crosslinking of the S1 fragment of the spike protein with DSP, followed by analysis under reducing and non-reducing conditions, provided evidence for S1 homodimers nih.gov. The crosslinking efficiency was dependent on DSP concentration, highlighting the importance of optimizing crosslinking conditions nih.govelifesciences.org. Another study utilized DSP and other crosslinkers to define the oligomeric state of WbaP, an initiating phosphoglycosyl transferase, confirming it exists as a dimer in liponanoparticles elifesciences.org.
A representative result from a study analyzing protein oligomerization using DSP:
| Protein | Crosslinker | Analysis Method | Non-reducing SDS-PAGE Result | Reducing SDS-PAGE Result | Conclusion | Source |
| S1 protein | DSP | SDS-PAGE | Monomer, Dimer bands | Primarily Monomer band | Forms homodimers | nih.gov |
| WbaP | DSP | SDS-PAGE/Western Blot | Monomer, Dimer bands | Primarily Monomer band | Forms dimers | elifesciences.org |
Proteins can exist in different conformational states, which are often related to their function or activation state jpsionline.comnih.gov. DSP crosslinking can be used to trap specific conformational states by stabilizing the protein structure at a given moment or under specific conditions creative-proteomics.comnih.gov.
By applying DSP to a protein under different conditions (e.g., in the presence or absence of a ligand, or at different pH values), distinct crosslinking patterns may be observed. These patterns reflect the spatial proximity of lysine residues in each conformation. Comparing the crosslinking profiles obtained under different conditions can provide insights into conformational changes nih.gov.
Comparative crosslinking experiments using isotopically labeled DSP (e.g., DSP-d0 and DSP-d8) can be particularly powerful for monitoring conformational changes nih.gov. By crosslinking the protein in two different conformations separately with the light and heavy versions of DSP and then mixing the samples for analysis by mass spectrometry, crosslinked peptides appear as characteristic doublets with a defined mass difference nih.gov. The relative intensity of the light and heavy versions of a crosslinked peptide can indicate differences in the proximity of the crosslinked lysine residues between the two conformational states nih.gov. This approach has been used to study conformational changes in proteins like calmodulin upon Ca2+ binding nih.gov.
For multi-protein complexes, DSP crosslinking can help to map the spatial arrangement of subunits by identifying which proteins or which regions of proteins are in close contact korambiotech.comcreative-proteomics.comcreative-proteomics.comspringernature.com. By crosslinking the complex with DSP and then analyzing the crosslinked products, often in combination with mass spectrometry, researchers can identify crosslinked peptides that link different subunits korambiotech.comspringernature.com.
The identification of crosslinked residues provides distance constraints (based on the spacer arm length of DSP) between the crosslinked lysine residues on interacting subunits korambiotech.comcreative-proteomics.com. These distance constraints can be used to build or refine models of the complex architecture and understand how subunits are organized within the assembly korambiotech.comcreative-proteomics.com.
While glutaraldehyde (B144438) has also been used for mapping subunit arrangements, DSP offers the advantage of being cleavable, which can facilitate the analysis of crosslinked peptides by mass spectrometry researchgate.netnih.gov. The combination of DSP crosslinking and mass spectrometry (CX-MS) is a powerful approach for deciphering the topology of protein complexes researchgate.netspringernature.com. This method has been applied to study various protein complexes, providing reliable connectivity information from endogenous complexes nih.gov.
The use of crosslinkers with different spacer arm lengths can provide additional information about the distances between subunits, further aiding in the structural modeling of multi-subunit complexes gbiosciences.comkorambiotech.com.
Role of DSP in Bioconjugation for Advanced Research Tool Development
DSP plays a significant role in bioconjugation, the process of chemically joining two or more molecules, particularly biomolecules like proteins or peptides, through covalent bonds. ontosight.ainih.govgbiosciences.com This capability is essential for developing advanced research tools, including probes, functionalized surfaces, and conjugates for various biological and biotechnological applications. ontosight.ainih.govgbiosciences.comthermofisher.com
The homo-bifunctional nature of DSP, with its two identical NHS ester groups, allows it to link molecules containing primary amines. axispharm.comdojindo.com This is particularly useful in protein research as proteins typically have multiple lysine residues with accessible primary amines. axispharm.comfishersci.com The cleavable disulfide bond provides an added layer of control, enabling the release of conjugated components after an experiment or application. axispharm.comdojindo.comthermofisher.com
Covalent Linking of Biomolecules for Probe Design
DSP is frequently employed for the covalent linking of biomolecules to create probes for detecting and studying biological interactions and structures. The reaction between the NHS ester groups of DSP and primary amines on biomolecules forms stable amide linkages. axispharm.comfishersci.com
For instance, DSP has been used to functionalize gold nanoparticles with serotonin (B10506) for the detection of sialic acid. metu.edu.tr In this application, serotonin was bonded to the gold nanoparticles using DSP as a crosslinker, creating a probe (DSP-AuNPs@SER). metu.edu.tr The interaction of this probe with sialic acid resulted in nanoparticle aggregation, leading to detectable color changes. metu.edu.tr Research findings indicated that the DSP-AuNPs@SER probe showed a linear absorbance ratio (A625/A521) with respect to N-acetylneuraminic acid concentrations ranging from 16.7 to 58.3 µM, achieving a limit of quantification of 10.0 µM. metu.edu.tr Similarly, for N-glycolylneuraminic acid, a linear range of 8.3 to 58.3 µM was observed with a limit of quantification of 17.3 µM. metu.edu.tr
| Probe | Analyte | Linear Concentration Range (µM) | Limit of Quantification (µM) |
|---|---|---|---|
| DSP-AuNPs@SER | N-acetylneuraminic acid | 16.7 - 58.3 | 10.0 |
| DSP-AuNPs@SER | N-glycolylneuraminic acid | 8.3 - 58.3 | 17.3 |
This demonstrates the utility of DSP in constructing functional probes by covalently linking biomolecules to reporter systems like nanoparticles.
Strategies for Constructing Functionalized Conjugates
DSP is a valuable tool in strategies for constructing functionalized conjugates, particularly in the development of antibody-drug conjugates (ADCs) and for immobilizing biomolecules onto surfaces. axispharm.comchemimpex.comabmole.com
In the context of ADCs, DSP can serve as a cleavable linker to attach a drug payload to an antibody. abmole.com The antibody provides targeting specificity, while the drug exerts a therapeutic effect upon release within the target cell, often triggered by the reducing environment that cleaves the disulfide bond in DSP. abmole.comkorambiotech.com This controlled release mechanism is a key strategy in minimizing systemic toxicity and enhancing the efficacy of targeted therapies. chemimpex.comkorambiotech.com
DSP is also utilized for immobilizing proteins and other biomolecules onto solid surfaces, which is crucial for developing biosensors, protein arrays, and other research platforms. fishersci.co.ukepfl.ch By reacting with primary amines on the biomolecule and potentially functional groups on the surface (if appropriately modified), DSP can create stable covalent linkages. epfl.chresearchgate.net For example, DSP has been used to functionalize gold surfaces for the immobilization of antibodies in the development of electrochemical immunosensors. researchgate.net The NHS ester ends of DSP react with amine groups on the antibody, while the disulfide bond can interact with the gold surface, forming a self-assembled monolayer that presents reactive groups for antibody conjugation. researchgate.net
Furthermore, DSP has been employed in the functionalization of polymers like poly(ethyleneimine) (PEI) to create crosslinked polyplexes for gene delivery. sigmaaldrich.cn The reaction of DSP with the primary amines of PEI results in the formation of disulfide bonds within the polymer structure. sigmaaldrich.cn These disulfide crosslinks are designed to be cleaved in the reducing intracellular environment, facilitating the release of the genetic material. sigmaaldrich.cn Research has shown that DSP-crosslinked PEI polyplexes can exhibit efficient cellular uptake and redox-triggered DNA release, demonstrating a strategy for developing responsive gene delivery systems. sigmaaldrich.cn
Analytical Techniques for Characterizing Dsp Crosslinked Products
Mass Spectrometry (MS)-Based Approaches for Proteomic and Structural Characterization
Mass spectrometry is a powerful tool for analyzing DSP-crosslinked proteins and peptides, providing insights into interaction sites and structural constraints. The cleavable nature of DSP significantly aids in the identification and characterization of crosslinked species by allowing the separation of the linked peptides prior to or during MS analysis. drugtargetreview.comnih.gov
Cross-Linking Mass Spectrometry (XL-MS) Workflows
XL-MS workflows using DSP typically involve crosslinking intact proteins or protein complexes, followed by proteolytic digestion (commonly with trypsin). nih.gov The resulting peptide mixture contains linear peptides, monolinked peptides (where the crosslinker has reacted with only one site), and crosslinked peptides (intra- or inter-molecular). acs.org Due to the relatively low abundance and complexity of crosslinked peptides compared to linear peptides, enrichment steps are often employed before MS analysis. nih.gov
The cleavable disulfide bond in DSP allows for different analytical strategies. Upon fragmentation in the mass spectrometer, the disulfide bond can break, yielding fragment ions that contain information about the individual peptides that were linked. drugtargetreview.comnih.gov This fragmentation behavior is crucial for identifying the peptides involved in the crosslink and localizing the specific amino acid residues that were crosslinked.
Identifying crosslinked peptides from complex MS data is challenging due to the combined mass of two peptides and the crosslinker, as well as the complex fragmentation patterns. nih.govacs.org The use of cleavable crosslinkers like DSP simplifies this process. Upon cleavage of the disulfide bond, the two linked peptides are separated, and their individual masses can be determined. drugtargetreview.comnih.gov This allows for searching against standard peptide databases with modifications corresponding to the cleaved crosslinker attached to the reactive residues (e.g., lysine (B10760008) or the N-terminus). plos.org
For DSP, cleavage of the disulfide bond results in a characteristic mass increase on the modified lysine or N-terminus. For example, after cleavage, a lysine residue modified by DSP will show a mass increase of 145.0198 Da (+C₅H₇NO₂S) due to the remaining part of the crosslinker attached to the amine group. plos.org This specific mass signature helps in identifying peptides that were part of a crosslink or were monolinked.
Tandem MS (MS/MS or MS³) is employed to obtain fragmentation spectra of the putative crosslinked peptides. biorxiv.org For DSP-crosslinked peptides, fragmentation can occur within the peptide backbones (yielding b- and y-ions) and at the crosslinker itself. nih.gov The presence of characteristic fragment ions resulting from the crosslinker cleavage, along with fragment ions from the peptide backbones, enables the identification of the peptide sequences and the precise localization of the crosslinking sites (the specific lysine residues or N-termini involved). plos.orgbiorxiv.org
Data analysis software plays a critical role in processing XL-MS data from DSP-crosslinked samples. These tools are designed to identify potential crosslinked peptides based on their precursor mass and then match the fragmentation spectra to theoretical fragments of linked peptide pairs, considering the characteristic fragmentation of the DSP linker. biorxiv.org
Crosslinking data provides valuable spatial constraints that can be used in computational structural modeling of proteins and protein complexes. nih.govresearchgate.net The distance between the α-carbons (Cα) of the crosslinked residues is constrained by the length of the crosslinker's spacer arm and the length of the amino acid side chains involved. For DSP, which reacts with lysine residues (via their ε-amino groups) or protein N-termini, the maximum theoretical distance between the Cα atoms of two crosslinked residues is approximately 25.45 Å, considering the fully extended crosslinker length and the lysine side chains. acs.org
However, due to the flexibility of proteins and the crosslinker itself, observed distances between crosslinked residues in known structures can sometimes exceed the theoretical maximum Euclidean distance. nih.gov Therefore, in structural modeling, a slightly larger distance constraint, often in the range of 26-30 Å or even up to 35 Å for Cα-Cα distances, is typically applied to account for conformational dynamics. nih.govresearchgate.net
The identified crosslinks, reported as pairs of crosslinked residues, serve as distance restraints in computational modeling approaches such as homology modeling, protein docking, and molecular dynamics simulations. nih.govresearchgate.netbiorxiv.org These restraints help in refining protein structures, determining the arrangement of subunits in protein complexes, and validating predicted structural models. nih.govresearchgate.netbiorxiv.org
The fragmentation patterns of DSP-crosslinked peptides under tandem MS conditions are influenced by the presence of the crosslinker and the linked peptide sequences. acs.orgnih.gov When using CID (Collision-Induced Dissociation) or HCD (Higher-Energy Collisional Dissociation), fragmentation can occur along the peptide backbones, generating b- and y-ions for each peptide. nih.gov Crucially, for cleavable crosslinkers like DSP, fragmentation at the labile disulfide bond is also prominent. acs.orgnih.gov
Fragmentation at the disulfide bond yields two reporter ions, each corresponding to one of the linked peptides with a portion of the cleaved crosslinker attached. biorxiv.org The masses of these reporter ions are characteristic and can be used to identify the constituent peptides. For DSP, this cleavage results in a specific mass tag on the modified residue of each peptide. plos.org
The complexity arises because a crosslinked precursor ion gives rise to fragment ions originating from two connected peptide chains. acs.orgnih.gov This can lead to chimeric spectra, where fragment ions from both peptides are present, making interpretation challenging. nih.govacs.org However, the predictable fragmentation at the disulfide bond of DSP simplifies the identification of the two linked peptides. biorxiv.org Subsequent fragmentation of these reporter ions (e.g., in an MS³ experiment) can then provide sequence information for each individual peptide, similar to analyzing linear peptides. biorxiv.orgbiorxiv.org
Studies have investigated the fragmentation behavior of disulfide-containing crosslinked peptides, including those crosslinked with DSP, highlighting the characteristic cleavages at the disulfide bond. nih.govresearchgate.net
Electrochemical Mass Spectrometry (EMS) for Disulfide Bond Cleavage
Electrochemical Mass Spectrometry (EMS) offers a novel approach for cleaving the disulfide bond within DSP-crosslinked products. nih.govnih.govacs.orgresearchgate.net This technique integrates online electrochemistry with MS, allowing for the controlled reduction of disulfide bonds prior to or during MS analysis. nih.govnih.govacs.orgresearchgate.net
In EMS, DSP-bridged protein or peptide products are subjected to electrolytic reduction. nih.govnih.govacs.orgresearchgate.net The disulfide bond in DSP is electrochemically reducible, leading to its cleavage. nih.govacs.orgresearchgate.net This electrochemical reduction can be performed rapidly and avoids potential side reactions that might occur with traditional chemical reduction methods. nih.govacs.org
The electrochemical cleavage of the DSP disulfide bond yields linear peptides with a reduced form of the crosslinker attached. nih.govacs.org This results in a characteristic mass shift before and after electrolytic reduction, which can be used to identify crosslinked species. nih.govnih.govacs.org For example, a dead-end crosslink with DSP (where only one end is attached and the other is hydrolyzed) will show a mass decrement of 104 Da upon electrochemical reduction due to the loss of HSCH₂CH₂COOH. acs.org
EMS, particularly when coupled with techniques like desorption electrospray ionization mass spectrometry (DESI-MS), has been demonstrated as a feasible method for probing protein structures and PPIs using DSP as the crosslinker. nih.govacs.org The electrochemical reduction removes the disulfide bond constraint, potentially increasing sequence coverage during tandem MS analysis of the resulting linear peptides, which are easier to characterize than their crosslinked precursors. nih.govnih.govacs.org
Challenges and Innovations in XL-MS Data Interpretation
Despite the advantages offered by cleavable crosslinkers like DSP, several challenges remain in XL-MS data interpretation. One major challenge is the identification of crosslinked peptides within complex mixtures, especially given their typically low abundance compared to non-crosslinked peptides. nih.govresearchgate.net The complexity of fragmentation patterns, particularly with chimeric spectra containing fragments from two peptides, can also complicate analysis. nih.govacs.orgnih.gov
Innovations in XL-MS data interpretation include the development of specialized bioinformatics tools and software algorithms designed to handle the unique characteristics of crosslinked peptide fragmentation. biorxiv.orgresearchgate.netnih.gov These tools utilize scoring functions and search strategies tailored for identifying crosslinked peptides and localizing crosslinking sites based on characteristic fragment ions, including those generated by the cleavage of cleavable crosslinkers like DSP. plos.orgbiorxiv.orgbiorxiv.org
Furthermore, advancements in MS acquisition strategies, such as MSⁿ workflows (e.g., MS³), where the cleaved reporter ions are subjected to further fragmentation for sequencing, have improved the confidence in identifying crosslinked peptides. nih.govbiorxiv.orgnih.gov Data-independent acquisition (DIA) techniques are also being explored to provide more systematic and unbiased sampling of crosslinked peptides, potentially improving the detection of low-abundance species. biorxiv.org
The ambiguity in precisely localizing the crosslinking site within a peptide can also pose a challenge, especially when multiple potential reactive residues are present. biorxiv.org Innovations in crosslinker design, including the use of isotope-coded crosslinkers, can help in localizing crosslinking sites with higher confidence by introducing characteristic isotopic signatures in the MS/MS spectra. biorxiv.orgbiorxiv.orgfortunejournals.com
Addressing Low Abundance of Cross-Linked Species
A significant challenge in analyzing crosslinked products, particularly in complex biological samples, is the often low abundance of the crosslinked species compared to non-crosslinked proteins and peptides. plos.orgnih.govresearchgate.netusc.edu.au This low abundance can make detection and identification difficult. Several strategies are employed to address this:
Enrichment Methods: Prior to mass spectrometry analysis, enrichment of crosslinked peptides can significantly enhance their detection. One strategy involves separating crosslinked proteins by SDS-PAGE, followed by Western blot to identify the protein complex of interest. The corresponding gel band can then be excised for analysis. nih.gov Affinity purification techniques, such as immunoprecipitation (IP) or co-immunoprecipitation (co-IP), are also widely used to isolate specific protein complexes after DSP crosslinking, thereby reducing sample complexity and enriching for interacting partners. thermofisher.comthermofisher.comkyoto-u.ac.jpnih.govplos.orgbio-protocol.orgplos.orgabcam.com
Targeted Mass Spectrometry: Targeted MS approaches focus the mass spectrometer's acquisition on peptides of interest, saving acquisition time and improving the detection of low-abundance crosslinked peptides in complex mixtures. nih.gov
Sequential Digestion: Introducing sequential digestion steps can enhance the mass spectrometric detection of crosslinked peptides by selectively shortening long tryptic peptides. acs.org
Negative Ion Mass Spectrometry: A strategy utilizing negative ion MS has been developed to identify crosslinked peptides based on the facile cleavages of disulfide bonds in the negative mode, allowing identification through characteristic fragmentations. researchgate.netusc.edu.au
Development of Bioinformatic Tools for Cross-Link Analysis
The complexity of mass spectrometry data generated from crosslinking experiments necessitates sophisticated bioinformatic tools for the identification and analysis of crosslinked peptides and proteins. These tools are essential for distinguishing crosslinked peptides from dead-end modifications and non-crosslinked peptides, and for mapping the crosslinking sites. researchgate.netusc.edu.auacs.orgnih.govresearchgate.net
Several software programs have been developed for this purpose. These tools analyze tandem mass spectrometry (MS/MS) data to identify fragment ions corresponding to crosslinked peptides. Some tools can interpret MS/MS spectra simultaneously with two constituent peptides, while others utilize dynamic databases to reduce the search space. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net Examples of such tools mentioned in the literature include xiSEARCH, pLink2, MeroX, PEAKS Studio, Protein Prospector, Kojak, MetaMorpheus, and SIM-XL. acs.orgnih.govresearchgate.netresearchgate.net These tools facilitate the identification of crosslinked sites and can be used to generate detailed linkage maps or interaction network maps. nih.gov
Gel Electrophoresis and Immunoblotting Methodologies
Gel electrophoresis and immunoblotting are fundamental techniques used in conjunction with DSP crosslinking to analyze protein interactions and complex formation.
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Size-Based Separation
SDS-PAGE is commonly used to separate proteins based on their molecular weight. In the context of DSP crosslinking, SDS-PAGE can reveal the formation of higher molecular weight species corresponding to crosslinked protein complexes. thermofisher.comnih.govplos.orgarxiv.orgplos.orgresearchgate.net Since DSP has a cleavable disulfide bond, samples can be analyzed under both reducing and non-reducing conditions. Under non-reducing conditions, crosslinked complexes will migrate at a higher apparent molecular weight. Upon reduction, the DSP crosslinker is cleaved, liberating the individual proteins, which will then migrate according to their monomeric molecular weights. thermofisher.comthermofisher.comsemanticscholar.orgkyoto-u.ac.jpnih.govplos.orgarxiv.org This shift in mobility upon reduction is indicative of successful crosslinking. thermofisher.com SDS-PAGE can also be used as a preliminary separation step before further analysis like mass spectrometry, where specific bands corresponding to crosslinked complexes are excised from the gel. thermofisher.comsemanticscholar.orgnih.govplos.orgnih.gov
Western Blotting for Targeted Protein Detection
Western blotting is a technique used to detect specific proteins in a sample after separation by SDS-PAGE. When combined with DSP crosslinking, Western blotting allows for the targeted detection of proteins within crosslinked complexes. thermofisher.comkyoto-u.ac.jpplos.orgbio-protocol.orgplos.org By using antibodies specific to proteins of interest, researchers can identify whether these proteins are part of crosslinked species and observe the mobility shift caused by crosslinking. thermofisher.complos.org Western blotting is often used after immunoprecipitation or co-immunoprecipitation to confirm the presence of interacting proteins that have been captured through DSP crosslinking. kyoto-u.ac.jpplos.orgbio-protocol.orgplos.org It can also be used to assess the efficiency of the crosslinking reaction by observing the formation of higher molecular weight bands corresponding to crosslinked species. kyoto-u.ac.jp
An example of Western blot analysis demonstrating the effect of DSP crosslinking is shown in a study where HeLa cells expressing FLAG-HA-Regnase-1 were treated with different concentrations of DSP. Western blotting revealed a smear band in DSP-treated samples, indicating Regnase-1 crosslinked with other proteins. Higher DSP concentrations resulted in larger protein complexes that could not migrate into the gel. kyoto-u.ac.jp
Integration with Other Biophysical and Biochemical Techniques
DSP crosslinking is often integrated with other biophysical and biochemical techniques to gain a more comprehensive understanding of protein interactions and structures.
Optimization Strategies and Critical Experimental Considerations for Dsp Crosslinking
Parameters Influencing Crosslinking Efficiency and Specificity
Optimizing the conditions for DSP crosslinking is crucial for capturing authentic protein interactions while minimizing non-specific conjugation.
Optimization of Reagent Concentration
The concentration of DSP is a critical parameter that directly impacts the extent of crosslinking. Higher concentrations of DSP generally lead to a greater degree of crosslinking and the formation of larger protein complexes. kyoto-u.ac.jpnih.gov However, excessive crosslinking can result in the formation of very large, potentially non-specific aggregates that may not enter polyacrylamide gels during electrophoresis or could obscure meaningful interactions. kyoto-u.ac.jpnih.gov
The optimal concentration of DSP is dependent on the specific application and the proteins of interest. For in vitro crosslinking of purified proteins, a molar excess of crosslinker to protein is typically used, ranging from 10-fold for protein concentrations > 5 mg/mL to 20- to 50-fold for concentrations < 5 mg/mL, with final DSP concentrations often between 0.25 mM and 5 mM. proteochem.comthermofisher.comthermofisher.comsangon.com In cellular applications, concentrations around 1-5 mM are commonly employed. proteochem.comsangon.comresearchgate.netthermofisher.com Empirical determination through titration is recommended to find the concentration that yields the desired level of crosslinking for the specific protein interaction being studied. kyoto-u.ac.jpthermofisher.comnih.govresearchgate.net
Table 1: Examples of DSP Concentration Ranges Used in Crosslinking
| Application | Typical DSP Concentration Range | Reference |
| In vitro protein crosslinking (> 5 mg/mL protein) | 10-fold molar excess (0.25-5 mM) | thermofisher.comthermofisher.comsangon.com |
| In vitro protein crosslinking (< 5 mg/mL protein) | 20-50-fold molar excess (0.25-5 mM) | thermofisher.comthermofisher.comsangon.com |
| Intracellular crosslinking | 1-5 mM | proteochem.comsangon.comresearchgate.netthermofisher.com |
| Specific protein interaction studies | Optimized empirically (e.g., 0.1 mM, 1 mM, 5 mM tested) | kyoto-u.ac.jpnih.govelifesciences.org |
Note: These are general ranges and optimization is necessary for specific experiments.
Kinetics of Crosslinking: Temperature and Incubation Duration
The rate of the NHS-ester reaction with primary amines is influenced by both temperature and incubation duration. While the reaction rate is not considered highly temperature sensitive, allowing slightly longer incubation times when the reaction is performed on ice compared to room temperature is recommended. proteochem.com
Table 2: Common Incubation Conditions for DSP Crosslinking
| Temperature | Incubation Duration | Reference |
| Room Temperature | 30-45 minutes | proteochem.comresearchgate.netthermofisher.com |
| Room Temperature | 30 minutes | thermofisher.comthermofisher.comsangon.comresearchgate.net |
| On ice (4°C) | 2-3 hours | proteochem.comresearchgate.netthermofisher.com |
| On ice (4°C) | 2 hours | thermofisher.comthermofisher.comsangon.comnih.gov |
| 37°C | 30 minutes | kyoto-u.ac.jpnih.gov |
Influence of Reaction Buffer Composition and pH on Reactivity
DSP reacts with primary amines, and the efficiency of this reaction is highly dependent on the reaction buffer composition and pH. NHS-ester reactions are favored at alkaline pH, typically between pH 7 and 9. proteochem.comthermofisher.comthermofisher.comsangon.comresearchgate.netthermofisher.comacs.orgacs.org At lower pH values, the primary amines become protonated and are less reactive towards the NHS-ester.
Crucially, buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided during the crosslinking reaction as they will compete with the protein's primary amines for reaction with DSP, leading to reduced crosslinking efficiency of the target proteins. proteochem.comthermofisher.comnih.govthermofisher.comsangon.comresearchgate.netthermofisher.com Suitable non-amine-containing buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers within the optimal pH range. proteochem.comthermofisher.comsangon.comthermofisher.comacs.orgacs.org If the protein sample is in a buffer containing primary amines, extensive dialysis against a non-amine-containing buffer is necessary before crosslinking. thermofisher.comsangon.com
Hydrolysis of the NHS ester is a competing reaction that increases with increasing pH and in more dilute protein solutions, which can reduce the amount of reactive crosslinker available for conjugation. thermofisher.comthermofisher.comacs.orgacs.org Therefore, selecting an appropriate buffer and pH within the optimal range is essential to balance the rate of aminolysis (reaction with protein) and hydrolysis (reaction with water).
Impact of Cell Density and Growth Phase in In Vivo Applications
For in vivo crosslinking within cells, the physiological state of the cells, including their density and growth phase, can influence crosslinking efficiency and the ability to capture relevant interactions. It is generally recommended to use cells in the exponential phase of growth and at a subconfluent density. thermofisher.com
High cell confluence can lead to cells piling on top of each other, potentially limiting the accessibility of the cell-permeable DSP crosslinker to all cells and resulting in uneven crosslinking. jove.com Using cells in exponential growth phase ensures they are healthy and actively engaged in cellular processes, which is important for studying dynamic protein interactions. thermofisher.com The number of cells used can be scaled up or down depending on the experimental goals and the amount of protein required for downstream analysis. kyoto-u.ac.jpnih.gov
Methodologies for Quenching the Crosslinking Reaction
After the desired incubation period, it is essential to quench the crosslinking reaction to stop the activity of unreacted DSP. This prevents further crosslinking and potential non-specific modifications. The most common method for quenching involves adding a reagent that contains primary amines, which will react with the remaining active NHS-ester groups on DSP, effectively inactivating them. proteochem.comthermofisher.comthermofisher.comsangon.comresearchgate.netthermofisher.comnih.gov
Solutions containing Tris-HCl or glycine are widely used for quenching. proteochem.comthermofisher.comthermofisher.comsangon.comresearchgate.netthermofisher.com Quenching is typically performed at room temperature for 10-15 minutes, using a final concentration of the quenching agent ranging from 10 mM to 200 mM. proteochem.comthermofisher.comthermofisher.comsangon.comresearchgate.netthermofisher.com For example, a final concentration of 20 mM Tris or 20-50 mM Tris has been reported. thermofisher.comresearchgate.net A 50 mM Tris-HCl (pH 7.5) solution incubated at 4°C for 15 minutes has also been used to terminate the reaction in cultured cells. nih.gov After quenching, unreacted DSP and quenching reagents can be removed by methods such as dialysis or gel filtration. proteochem.comresearchgate.netthermofisher.com
Table 3: Common Quenching Methods for DSP Crosslinking
| Quenching Agent | Final Concentration Range | Incubation Time | Temperature | Reference |
| Tris-HCl | 10-200 mM | 10-15 minutes | Room Temperature | proteochem.comthermofisher.comthermofisher.comsangon.comresearchgate.netthermofisher.com |
| Tris-HCl (pH 7.5) | 50 mM | 15 minutes | 4°C | nih.gov |
| Glycine | 10-200 mM | 10-15 minutes | Room Temperature | thermofisher.comsangon.comthermofisher.com |
Reversal of Crosslinking via Disulfide Bond Reduction
A key feature of DSP is the presence of a disulfide bond in its spacer arm, which allows for the reversal of the crosslinking by reduction. oup.comproteochem.comproteochem.commedkoo.comkyoto-u.ac.jpthermofisher.comnih.govnih.govbroadpharm.com This is particularly valuable for downstream analysis, such as SDS-PAGE, where cleaving the crosslinker restores the individual protein components to their original molecular weights, facilitating their separation and identification. nih.govnih.govgbiosciences.com
Reducing agents commonly used to cleave the disulfide bond in DSP include dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (β-mercaptoethanol). proteochem.comproteochem.commedkoo.comkyoto-u.ac.jpnih.govnih.gov The concentration of the reducing agent and the incubation conditions can vary. For instance, cleavage can be achieved with 20-50 mM DTT at 37°C for 30 minutes. thermofisher.com The addition of 2-mercaptoethanol to SDS elution buffer or sample buffer followed by incubation at elevated temperatures (e.g., 95°C for 5 minutes) is a standard method for reversing crosslinking prior to SDS-PAGE. nih.govnih.gov The ability to reverse the crosslinking allows for the analysis of individual proteins that were part of a crosslinked complex. nih.govgbiosciences.com
Table 4: Common Methods for Reversing DSP Crosslinking
| Reducing Agent | Concentration Range | Incubation Time | Temperature | Reference |
| Dithiothreitol (DTT) | 20-50 mM | 30 minutes | 37°C | thermofisher.com |
| Dithiothreitol (DTT) | Not specified | Not specified | Not specified | proteochem.commedkoo.comkyoto-u.ac.jpbroadpharm.com |
| 2-mercaptoethanol | Various (e.g., in sample buffer) | 5 minutes | 95°C | kyoto-u.ac.jpnih.govnih.gov |
Selection and Application of Thiol-Based Reducing Agents
The cleavable nature of DSP is attributed to the disulfide bond within its structure, which can be broken by thiol-based reducing agents. Commonly used reducing agents for cleaving DSP crosslinks include dithiothreitol (DTT) and 2-mercaptoethanol (β-ME). oup.comresearchgate.netnih.govkyoto-u.ac.jp Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is another potent, versatile, and odorless reducing agent that can effectively reduce disulfide bonds. thermofisher.comthermofisher.com The application of these reducing agents is crucial for reversing the crosslinks after the desired protein interactions or structures have been stabilized and isolated. This cleavage step regenerates the individual protein molecules, which is essential for analysis by techniques that require proteins to be in their native or linear form, such as SDS-PAGE or mass spectrometry. researchgate.netplos.orgresearchgate.net Typically, cleavage is performed by incubating the crosslinked sample with the reducing agent in a suitable buffer. For instance, DSP crosslinks can be reversed with 10-50 mM DTT or TCEP at pH 8.5. researchgate.net Boiling samples in SDS sample buffer containing β-mercaptoethanol is a common method for cleaving DSP crosslinks prior to SDS-PAGE and Western blotting. plos.orgresearchgate.net
Implications of Cleavage for Downstream Analysis and Protein Recovery
The ability to cleave DSP crosslinks is a significant advantage for downstream analysis and protein recovery. After stabilizing protein complexes or interactions through crosslinking, the complexes can be isolated or purified. Subsequent cleavage of the DSP linker releases the individual proteins from the crosslinked network. nih.govresearchgate.net This is particularly important for techniques like immunoprecipitation followed by Western blotting or mass spectrometry, where the detection and identification of individual proteins within a complex are necessary. plos.orgresearchgate.net For mass spectrometry, cleavage allows for the generation of linear peptides, which are more readily identified by standard database search strategies. biorxiv.orgfortunejournals.com Studies have shown that cleavage of DSP significantly improves protein recovery from fixed tissues compared to non-cleavable fixatives, leading to a higher number of identified proteins in proteomic analyses. researchgate.net For example, cleavage of DSP improved protein recovery by a factor of 18 and increased the number of identified proteins by approximately 20% in one study using mild extraction conditions compared to formaldehyde-fixated paraffin-embedded tissue. researchgate.net The introduction of a defined modification by DSP that is reversed upon cleavage is also advantageous for data analysis in mass spectrometry. researchgate.net
Mitigating Experimental Challenges and Potential Artifacts
Strategies for Minimizing Non-Specific Crosslinking
Non-specific crosslinking is a potential artifact in crosslinking experiments that can lead to the identification of false-positive interactions. Several strategies can be employed to minimize non-specific crosslinking with DSP. Optimizing the concentration of DSP is crucial, as too high a concentration can lead to the formation of large, non-specific protein complexes. nih.govkyoto-u.ac.jp Titration of DSP with a set cell concentration and volume is recommended to find the optimal balance between stabilizing desired interactions and minimizing non-specific ones. researchgate.net The reaction time and temperature also play a role and should be optimized. nih.gov Using appropriate buffer conditions that are amine-free during the crosslinking reaction is important, as buffer components like Tris or glycine can react with the NHS-ester groups of DSP, reducing its efficiency and potentially leading to artifacts. thermofisher.com Including a pre-clearing step with control resin before affinity purification can help minimize non-specific interactions with the solid support. thermofisher.comarxiv.org Washing steps with stringent buffers, such as RIPA buffer, after crosslinking and lysis can also help remove weak or non-specific interactions. biorxiv.org
Considerations for Antibody Recognition Following Crosslinking
Crosslinking with DSP can potentially affect antibody recognition of target proteins. The modification of lysine (B10760008) residues by DSP can alter or mask the epitope recognized by an antibody, leading to reduced or abolished detection by Western blotting or immunoprecipitation. researchgate.netresearchgate.net This is a critical consideration, especially when studying protein interactions using co-immunoprecipitation. If an antibody's epitope contains or is in close proximity to lysine residues that are targeted by DSP, its binding efficiency may be compromised. researchgate.net Researchers have observed that proteins detectable by Western blot before crosslinking may become undetectable after DSP treatment. researchgate.netresearchgate.net Checking the epitope of the antibody and considering its potential overlap with lysine residues is advisable. In some cases, using antibodies that recognize epitopes less likely to be affected by lysine modification, such as those targeting N-terminal or C-terminal regions or conformational epitopes, might be beneficial. researchgate.net
Approaches to Overcome Challenges in Protein Extraction
Protein extraction following DSP crosslinking can present challenges, particularly if the crosslinking is extensive, leading to the formation of large, insoluble complexes. researchgate.net Over-crosslinking can negatively affect protein extraction efficiency. researchgate.net Optimizing the crosslinking conditions, including the concentration of DSP and reaction time, is essential to prevent excessive crosslinking that hinders extraction. nih.govkyoto-u.ac.jp Using appropriate lysis buffers that are capable of solubilizing the crosslinked protein complexes is also important. Strong detergent-based buffers like RIPA can be effective, and chemical crosslinkers like DSP can be used in conjunction with such buffers to stabilize interactions that might otherwise be disrupted. biorxiv.orgfrontiersin.org Mechanical lysis methods or sonication can also be employed to improve the yield of extracted proteins from crosslinked samples. Ensuring complete cleavage of the DSP linker using sufficient concentrations of reducing agents and appropriate incubation times and temperatures during sample preparation for downstream analysis (e.g., boiling in SDS sample buffer with reducing agent) is critical for resolving proteins and improving their extraction from the crosslinked network. plos.orgresearchgate.net Flash freezing and working quickly through the lysis procedure can also help maintain sample integrity and improve extraction. thermofisher.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Dithiobis[succinimidylpropionate] (DSP) | 93313 |
| Dithiothreitol (DTT) | 446044 |
| 2-Mercaptoethanol (β-ME) | 1046 |
| Tris(2-carboxyethyl)phosphine (TCEP) | 40789 |
| Disuccinimidyl suberate (B1241622) (DSS) | 5281970 |
| Disuccinimidyl tartrate (DST) | 6433369 |
| Dimethyl pimelimidate (DMP) | 94031 |
| Formaldehyde (B43269) | 1116 |
| Glutaraldehyde (B144438) | 3482 |
| Glyoxal | 703 |
| Paraformaldehyde (PFA) | 7120 |
Selection and Application of Thiol-Based Reducing Agents
The reversibility of DSP crosslinking is contingent upon the reduction of its internal disulfide bond, a process effectively carried out by thiol-based reducing agents. Prominent examples of such agents commonly employed for cleaving DSP crosslinks include dithiothreitol (DTT) and 2-mercaptoethanol (β-ME). oup.comresearchgate.netnih.govkyoto-u.ac.jp Another highly effective reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), known for its potency, versatility, and lack of odor. thermofisher.comthermofisher.com The strategic application of these reducing agents is fundamental to reversing the crosslinks after the targeted protein interactions or complexes have been successfully stabilized and isolated. This cleavage step is critical as it restores the individual protein molecules from the crosslinked network, a prerequisite for analyses employing techniques that necessitate proteins to be in a linear or native state, such as SDS-PAGE or mass spectrometry. researchgate.netplos.orgresearchgate.net Typically, the cleavage is achieved by incubating the crosslinked sample with an appropriate concentration of the reducing agent in a suitable buffer system. For instance, DSP crosslinks can be effectively reversed using 10-50 mM DTT or TCEP at pH 8.5. researchgate.net A standard protocol for cleaving DSP crosslinks prior to SDS-PAGE and Western blotting involves boiling samples in SDS sample buffer supplemented with β-mercaptoethanol. plos.orgresearchgate.net
Implications of Cleavage for Downstream Analysis and Protein Recovery
The inherent cleavability of DSP crosslinks offers significant advantages for subsequent downstream analysis and the efficient recovery of proteins. Following the stabilization of protein complexes or interactions through the crosslinking reaction, these crosslinked species can be isolated or purified. The subsequent cleavage of the DSP linker facilitates the release of individual proteins that were part of the crosslinked network. nih.govresearchgate.net This step is of paramount importance for techniques such as immunoprecipitation coupled with Western blotting or mass spectrometry, where the accurate detection and identification of specific proteins within a complex are required. plos.orgresearchgate.net In the context of mass spectrometry, cleavage of the crosslinker yields linear peptides, which are significantly more amenable to identification using standard database search algorithms. biorxiv.orgfortunejournals.com Research has demonstrated that the cleavage of DSP substantially enhances protein recovery from fixed tissues when compared to non-cleavable fixatives, resulting in a greater number of identified proteins in proteomic studies. researchgate.net For example, one study reported an 18-fold improvement in protein recovery and an approximate 20% increase in the number of identified proteins under mild extraction conditions after DSP cleavage, in comparison to tissue fixed with formaldehyde and embedded in paraffin. researchgate.net Furthermore, the well-defined modification introduced by DSP, which is reversed upon cleavage, provides an advantage for data analysis in mass spectrometry. researchgate.net
Mitigating Experimental Challenges and Potential Artifacts
Strategies for Minimizing Non-Specific Crosslinking
Non-specific crosslinking represents a potential source of artifacts in crosslinking experiments, which can lead to the erroneous identification of protein-protein interactions. To mitigate non-specific crosslinking when using DSP, several strategies can be implemented. Careful optimization of the DSP concentration is critical, as excessively high concentrations can promote the formation of large, non-specific protein aggregates. nih.govkyoto-u.ac.jp Performing a titration of DSP concentration relative to a fixed cell concentration and volume is recommended to determine the optimal conditions that favor the stabilization of genuine interactions while minimizing non-specific ones. researchgate.net The reaction duration and temperature are also influential parameters that require optimization. nih.gov Conducting the crosslinking reaction in appropriate amine-free buffer systems is essential, as the NHS-ester groups of DSP can react with primary amines present in certain buffers, such as Tris or glycine, thereby reducing crosslinking efficiency and potentially introducing artifacts. thermofisher.com Incorporating a pre-clearing step using a control resin before affinity purification can help to reduce non-specific binding to the solid support. thermofisher.comarxiv.org Additionally, employing stringent washing buffers, such as RIPA buffer, after the crosslinking and cell lysis steps can aid in dissociating weak or non-specific interactions. biorxiv.org
Considerations for Antibody Recognition Following Crosslinking
Crosslinking with DSP can potentially interfere with the recognition of target proteins by antibodies. The modification of lysine residues by DSP may alter or mask the specific epitope that an antibody recognizes, potentially leading to reduced or abolished detection in applications like Western blotting or immunoprecipitation. researchgate.netresearchgate.net This is a crucial factor to consider, particularly when investigating protein interactions using co-immunoprecipitation. If the antibody's epitope is located on or near lysine residues that are targeted by DSP, the efficiency of antibody binding may be compromised. researchgate.net Observations have been made where proteins readily detectable by Western blot prior to crosslinking become undetectable after treatment with DSP. researchgate.netresearchgate.net It is advisable to consider the antibody's epitope and its potential overlap with lysine residues. In some instances, utilizing antibodies that recognize epitopes less likely to be affected by lysine modification, such as those targeting N-terminal or C-terminal regions or conformational epitopes, might be advantageous. researchgate.net
Approaches to Overcome Challenges in Protein Extraction
Extracting proteins after DSP crosslinking can pose challenges, particularly if extensive crosslinking has occurred, resulting in the formation of large, insoluble protein complexes. researchgate.net Excessive crosslinking can negatively impact the efficiency of protein extraction. researchgate.net Optimizing the crosslinking conditions, including the concentration of DSP and the reaction time, is therefore essential to prevent over-crosslinking that could hinder extraction. nih.govkyoto-u.ac.jp The choice of lysis buffer is also important; buffers capable of effectively solubilizing crosslinked protein complexes are necessary. Strong detergent-based buffers like RIPA can be effective, and chemical crosslinkers such as DSP can be used in conjunction with these buffers to stabilize interactions that might otherwise be disrupted during lysis. biorxiv.orgfrontiersin.org Mechanical lysis methods, such as sonication, can also be employed to improve the yield of extracted proteins from crosslinked samples. Ensuring complete cleavage of the DSP linker using sufficient concentrations of reducing agents and appropriate incubation times and temperatures during sample preparation for downstream analysis (e.g., boiling in SDS sample buffer containing a reducing agent) is critical for resolving individual proteins and improving their extraction from the crosslinked network. plos.orgresearchgate.net Rapid processing, including flash freezing and working quickly through the lysis procedure, can also help to maintain sample integrity and enhance extraction efficiency. thermofisher.com
Comparative Analysis of Dsp with Alternative Chemical Crosslinkers
Distinctions from Non-Cleavable Amine-Reactive Crosslinkers (e.g., DSS, BS3)
A primary distinction between DSP and crosslinkers such as Disuccinimidyl suberate (B1241622) (DSS) and Bis(sulfosuccinimidyl) suberate (BS3) lies in the cleavability of their spacer arms. DSP contains a disulfide bond (-S-S-) that can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) vwr.comchemicalbook.infishersci.comchemdad.com. This cleavability allows for the reversal of crosslinks after an experiment, which is particularly useful for downstream analysis techniques such as SDS-PAGE, where the separation of crosslinked proteins can be restored fishersci.comnih.govvwr.com.
In contrast, DSS and BS3 are non-cleavable crosslinkers, meaning the amide bonds they form are stable and cannot be easily reversed by reducing agents wikipedia.orgthermofisher.comvwr.comcarleton.educhemicalbook.cominsung.netthermofisher.com. This difference in cleavability dictates their suitability for different experimental designs. For instance, studies requiring the isolation and analysis of individual components of a crosslinked complex after the crosslinking step benefit significantly from using a cleavable crosslinker like DSP. Non-cleavable crosslinkers like DSS and BS3 are useful when permanent crosslinks are desired, such as stabilizing protein interactions for subsequent analysis or immobilizing proteins onto surfaces carleton.educhemicalbook.comsmolecule.com.
Another significant difference is their solubility and membrane permeability. DSP and DSS are generally water-insoluble and membrane-permeable, requiring dissolution in organic solvents like DMSO or DMF before addition to aqueous reaction mixtures thermofisher.comfishersci.comvwr.comcarleton.educhemicalbook.cominsung.net. This membrane permeability allows them to crosslink intracellular proteins chemicalbook.infishersci.comchemdad.comvwr.comchemicalbook.cominsung.netmedkoo.comhodoodo.com. BS3, on the other hand, is a water-soluble analog of DSS due to the presence of sulfonate groups, which also renders it membrane-impermeable thermofisher.comwikipedia.orgvwr.cominsung.netsmolecule.comcyanagen.com. This makes BS3 ideal for crosslinking proteins specifically on the cell surface thermofisher.comwikipedia.orgvwr.cominsung.netsmolecule.comcyanagen.comthermofisher.comkorambiotech.com.
The spacer arm length is another characteristic to consider. DSP has an 8-atom spacer arm, typically cited as approximately 12.0 Å fishersci.cominsung.netmedkoo.comhodoodo.com. DSS also has an 8-atom spacer arm, with reported lengths around 11.4 Å carleton.eduinsung.nettargetmol.com. BS3 has an 8-carbon spacer arm, with a reported length of 11.4 Å or 7.7 Å depending on the source wikipedia.orgvwr.cominsung.netcovachem.com. The spacer arm length influences the distance between the crosslinked functional groups and is a critical factor in determining which protein interactions can be captured by the crosslinker thermofisher.comhuji.ac.il.
The following table summarizes the key distinctions:
| Feature | DSP | DSS | BS3 |
| Cleavability | Cleavable (disulfide bond) | Non-cleavable | Non-cleavable |
| Membrane Permeability | Permeable | Permeable | Impermeable |
| Solubility in Water | Insoluble (requires organic solvent) | Insoluble (requires organic solvent) | Soluble |
| Reactive Groups | NHS ester | NHS ester | Sulfo-NHS ester |
| Target Functional Group | Primary amines | Primary amines | Primary amines |
| Spacer Arm Length | ~12.0 Å (8 atoms) fishersci.cominsung.netmedkoo.comhodoodo.com | ~11.4 Å (8 atoms) carleton.eduinsung.nettargetmol.com | ~11.4 Å or 7.7 Å (8-carbon) wikipedia.orgvwr.cominsung.netcovachem.com |
Comparative Advantages over Membrane-Impermeable Crosslinkers (e.g., DTSSP)
DSP's membrane permeability provides a significant advantage over membrane-impermeable crosslinkers like DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) when the experimental goal is to crosslink intracellular proteins or study intramembrane protein interactions fishersci.comvwr.comthermofisher.com. DTSSP is the water-soluble analog of DSP, containing sulfonate groups that prevent it from crossing the cell membrane korambiotech.comthermofisher.comcovachem.comtargetmol.comharvard.edu. Consequently, DTSSP is primarily used for crosslinking proteins located on the cell surface insung.netkorambiotech.comcovachem.comthermofisher.comcovachem.comharvard.edu.
While both DSP and DTSSP are cleavable via a disulfide bond, their differing membrane permeability dictates their application. DSP is the preferred choice for studies involving the interior of the cell, such as crosslinking intracellular protein complexes prior to cell lysis and immunoprecipitation chemicalbook.infishersci.comchemdad.commedkoo.comhodoodo.com. DTSSP is valuable for investigating cell surface protein interactions or labeling cell surface molecules without affecting intracellular components insung.netkorambiotech.comcovachem.comthermofisher.comcovachem.comharvard.edu.
The choice between DSP and DTSSP is therefore primarily determined by the cellular localization of the proteins of interest.
Assessment of DSP's Utility in Relation to Other Crosslinker Chemistries
DSP's utility extends beyond direct comparison with DSS, BS3, and DTSSP and can be assessed in the broader context of other crosslinker chemistries. While DSP is a homobifunctional, amine-reactive, cleavable crosslinker, other crosslinkers exist with different reactive groups, spacer arm characteristics, and cleavable moieties.
For example, crosslinkers can target sulfhydryl groups (e.g., maleimides), carboxyls (e.g., carbodiimides), or be non-specific (e.g., photoreactive crosslinkers) thermofisher.comthermofisher.comhuji.ac.il. DSP's specificity for primary amines makes it suitable for crosslinking proteins, as lysine (B10760008) residues and N-termini are common features. However, for studying interactions involving cysteine residues, a sulfhydryl-reactive crosslinker would be more appropriate huji.ac.il.
The cleavable nature of DSP is a key advantage for applications requiring the recovery of individual crosslinked components. Other cleavable crosslinkers exist with different cleavage mechanisms, such as ester bonds cleavable by hydroxylamine (B1172632) or periodate-cleavable bonds nih.govcovachem.com. The disulfide bond in DSP is particularly useful due to the prevalence of reducing conditions in certain experimental workflows (e.g., SDS-PAGE sample preparation).
DSP's moderate spacer arm length allows it to capture interactions between proteins or within proteins where reactive amines are within a certain distance thermofisher.comhuji.ac.il. Crosslinkers with shorter or longer spacer arms are used to probe different proximity ranges thermofisher.comhuji.ac.il. Zero-length crosslinkers, for instance, create a direct covalent bond between functional groups without incorporating a spacer arm thermofisher.com.
Emerging Trends in Crosslinker Design and DSP's Enduring Role
Emerging trends in crosslinker design focus on developing reagents with enhanced specificity, efficiency, and novel functionalities, such as those for in vivo applications, targeted delivery, or incorporation into advanced proteomics workflows. This includes the development of isotopically-coded crosslinkers for mass spectrometry-based protein interaction studies, which allow for quantitative analysis of protein complexes wikipedia.org.
Despite these advancements, DSP is likely to retain an enduring role in biochemical and biological research due to its established utility, relatively simple chemistry, and the continued relevance of its key properties: amine reactivity and cleavable disulfide bond. For many standard protein crosslinking applications, particularly those involving intracellular interactions and requiring reversible crosslinks for downstream analysis, DSP remains a cost-effective and reliable choice.
The extensive body of literature and established protocols utilizing DSP also contribute to its continued use. Researchers are familiar with its handling and the interpretation of results obtained using this crosslinker. While novel crosslinkers offer specialized capabilities, DSP's fundamental characteristics ensure its continued relevance as a foundational tool in the crosslinking toolkit. Its membrane permeability and cleavability make it particularly valuable for studies involving transient or weak intracellular protein interactions that might be disrupted by cell lysis prior to crosslinking fishersci.comfrontiersin.org.
Advanced Applications and Future Directions in Dsp Crosslinker Research
Contributions to the Study of Dynamic Protein Networks
The dynamic nature of cellular processes is largely governed by weak and transient protein-protein interactions (PPIs). nih.gov These fleeting associations are fundamental to signaling cascades, enzyme regulation, and the assembly of larger protein machineries. However, their low affinity and short lifespan make them difficult to capture and analyze using traditional biochemical methods like standard co-immunoprecipitation, as these complexes often dissociate during cell lysis and purification procedures. nih.govnih.govnih.gov
DSP has been instrumental in overcoming this challenge. By applying DSP to living cells, researchers can covalently "freeze" these transient interactions in place before cell disruption. jove.comnih.govnih.gov This in-vivo crosslinking stabilizes the protein complexes, allowing them to withstand stringent purification methods that would otherwise lead to their disassembly. nih.govresearchgate.net The key to DSP's utility is the disulfide bond within its 12 Å spacer arm, which can be easily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) after the complex has been isolated. ias.ac.innih.govnih.gov This releases the individual protein components, which can then be identified by mass spectrometry. nih.govnih.gov
This "capture-and-release" strategy has enabled the identification of novel components of dynamic protein networks that were previously inaccessible. For example, DSP-mediated crosslinking has been successfully used to stabilize and identify labile multi-protein complexes, providing critical insights into cellular machinery. nih.gov The application of DSP has significantly increased the chances of detecting weakly interacting proteins that would be lost during conventional immunoprecipitation protocols. nih.govkyoto-u.ac.jp
Table 1: Research Findings on DSP's Role in Dynamic Protein Network Analysis
| Research Finding | Significance | Reference(s) |
| Stabilization of weak and transient protein interactions in vivo. | Enables the capture of low-affinity protein complexes that are lost during standard purification. | nih.govnih.govresearchgate.net |
| Increased detection of interacting proteins. | Crosslinking prior to cell lysis and immunoprecipitation enhances the yield of co-precipitated proteins. | nih.govnih.gov |
| Identification of novel components of protein complexes. | Has led to the discovery of previously unknown members of dynamic cellular machineries. | nih.govnih.gov |
| Compatibility with stringent purification methods. | Covalently stabilized complexes can withstand harsh wash conditions, reducing background noise. | jove.comnih.gov |
Exploring Spatial and Temporal Aspects of Protein Interactions in Living Systems
Understanding not only what proteins interact but also where and when these interactions occur is crucial for deciphering cellular function. nih.gov DSP's cell-permeable nature makes it an ideal tool for obtaining a "snapshot" of protein interactions within a more physiological setting at a specific moment in time. thermofisher.comspringernature.com By treating cells with DSP under different conditions or at various time points, researchers can map the spatiotemporal dynamics of protein networks. nih.gov
This approach allows for the study of how PPIs change in response to external stimuli, during different phases of the cell cycle, or in the context of disease. For instance, DSP crosslinking can be used to capture transient dimerization of receptors upon ligand binding or to identify proteins that associate with a specific complex only after a particular cellular event. nih.gov Because the crosslinking reaction can be initiated and quenched within a defined timeframe, it provides a degree of temporal control, allowing for the investigation of dynamic processes. nih.govsemanticscholar.org
While techniques like APEX-based proximity tagging offer higher temporal resolution (minutes vs. hours), DSP remains a valuable and widely used method for stabilizing interactions in their cellular context. nih.gov The ability to apply the crosslinker directly to living cells preserves the spatial organization of protein complexes, providing insights into their subcellular localization and the native environment in which they function. jove.comaacrjournals.org
Development of Novel Proteomic Workflows Incorporating DSP
The integration of DSP into proteomic workflows has led to the development of powerful strategies for identifying and characterizing protein interactions. A common and effective workflow involves in-vivo DSP crosslinking, followed by affinity purification (AP) of a target protein of interest (the "bait") and identification of its binding partners ("prey") by mass spectrometry (MS). nih.govarxiv.org This combination is often referred to as cross-linking mass spectrometry (XL-MS). acs.org
Several variations and advancements on this basic workflow have been developed:
Tandem Affinity Purification (TAP): To increase the specificity of purification, DSP crosslinking can be combined with TAP, where the bait protein is fused with two different affinity tags. nih.govnih.gov This multi-step purification process significantly reduces the number of non-specific contaminants.
Quantitative XL-MS: By incorporating stable isotope labeling techniques, researchers can quantify changes in protein interactions across different cellular states. This allows for a more dynamic view of how protein networks are remodeled.
Electrochemical Mass Spectrometry: A novel approach combines DSP crosslinking with electrochemical MS. nih.gov In this method, the disulfide bond of DSP is cleaved electrochemically online with MS analysis. This rapid cleavage provides an additional layer of information for identifying cross-linked peptides, potentially accelerating the analysis process compared to traditional chemical reduction. nih.gov
These evolving workflows demonstrate the flexibility of DSP as a tool and its continued relevance in advanced proteomics research. nih.govlu.seresearchgate.net The development of new analytical software and strategies continues to enhance the ability to interpret the complex datasets generated by DSP-based experiments. researchgate.netacs.org
Table 2: Comparison of Proteomic Workflows Incorporating DSP
| Workflow | Description | Advantages | Reference(s) |
| DSP + Co-IP/MS | In-vivo crosslinking, followed by immunoprecipitation of a target protein and MS analysis of co-purified partners. | Robust and widely used for identifying interaction partners of a specific protein. | nih.govnih.gov |
| ReCLIP | Reversible Cross-Link Immuno-Precipitation; uses DSP to stabilize complexes, followed by stringent IP and selective elution by cleaving the crosslinker. | Reduces background by eluting only the crosslinked partners, leaving the bait protein and antibody behind. | nih.gov |
| DSP + Tandem IP | Combines crosslinking with a two-step affinity purification using a dually-tagged bait protein. | Increases specificity and significantly reduces non-specific binders. | nih.govnih.gov |
| DSP + EC/MS | Couples DSP crosslinking with online electrochemical (EC) reduction and mass spectrometry. | Offers rapid identification of cross-linked peptides based on mass shifts and intensity changes upon reduction. | nih.gov |
Synergistic Applications with Multidisciplinary Research Approaches and Technologies
The utility of DSP is magnified when it is used in conjunction with other experimental and computational techniques. The distance constraints imposed by the DSP crosslinker's 12 Å spacer arm provide valuable structural information that can be used to build and validate models of protein complexes. nih.gov
This integration is particularly powerful in the field of structural biology. Data from DSP crosslinking experiments can be used as restraints in computational modeling to generate low-resolution structural models of protein assemblies. This approach is especially useful for large, flexible, or transient complexes that are not amenable to high-resolution techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). Furthermore, XL-MS data, including that generated using DSP, is increasingly being integrated with high-resolution structural methods to help piece together the architecture of large molecular machines. nih.gov
Beyond structural biology, DSP-based interaction data can be integrated into systems biology approaches. The identified protein-protein interactions can be used to construct and refine cellular network maps. nih.gov When combined with other 'omics' data (e.g., genomics, transcriptomics), these interaction maps can provide a more holistic understanding of cellular processes and how they are perturbed in disease. The use of DSP to validate interactions predicted by other methods, such as yeast two-hybrid screens, also represents an important synergistic application. semanticscholar.org
Q & A
Q. What structural features of DSP Crosslinker make it suitable for studying protein-protein interactions?
this compound (3,3'-dithiobis(sulfosuccinimidyl propionate)) contains two amine-reactive N-hydroxysuccinimide (NHS) esters and a reducible disulfide bond. The NHS esters enable covalent bonding with primary amines (e.g., lysine residues), facilitating intermolecular crosslinking, while the disulfide bond allows for reversible linkage under reducing conditions (e.g., using TCEP or DTT). This reversibility is critical for downstream analyses like mass spectrometry (MS), where crosslinks are cleaved to recover peptides .
Q. How should this compound be stored to ensure experimental reproducibility?
this compound is light-sensitive and hygroscopic. It should be stored at -20°C in a desiccated, light-protected environment to prevent hydrolysis of the NHS esters, which would reduce crosslinking efficiency. The compound remains stable for up to two years under these conditions .
Q. What are the primary applications of this compound in cellular studies?
DSP is cell-penetrable, making it ideal for immortalizing intracellular protein interactions prior to cell lysis. Common applications include stabilizing transient protein complexes for co-immunoprecipitation (Co-IP) and identifying interaction partners via MS. Its reversible crosslinking property ensures compatibility with reducing buffers used in downstream processing .
Advanced Research Questions
Q. How can researchers optimize this compound concentration to minimize non-specific binding while maximizing crosslinking efficiency?
Optimization requires titration experiments across a range of concentrations (e.g., 0.1–5 mM) under controlled pH (7.4–8.5) and temperature (4–37°C). Critical validation steps include:
- Using negative controls (e.g., omitting DSP) to assess non-specific interactions.
- Quantifying crosslink yield via SDS-PAGE or Western blot.
- Validating reversibility by treating crosslinked samples with TCEP and comparing band shifts .
Q. What methodological considerations are critical when using this compound in transient interaction studies?
- Quenching : Excess crosslinker must be quenched (e.g., with Tris buffer) immediately after the reaction to prevent over-crosslinking.
- Lysis conditions : Use non-denaturing buffers to preserve native interactions.
- Crosslink reversal : Apply reducing agents post-IP to dissociate crosslinks before MS analysis.
- Data interpretation : Account for low crosslinking efficiency (typically <5% per peptide) by integrating crosslinking data with orthogonal methods like fluorescence resonance energy transfer (FRET) .
Q. How does this compound’s disulfide bond influence experimental design in structural biology?
The disulfide bond allows controlled dissociation of crosslinks under reducing conditions, enabling:
Q. In electrochemical biosensor development, how is this compound utilized to immobilize biomarkers, and what validation steps ensure specificity?
DSP is used to covalently anchor biomarkers (e.g., proteins, antibodies) onto sensor surfaces (e.g., gold electrodes). Methodology includes:
- Functionalizing the sensor with DSP to create amine-reactive sites.
- Blocking non-specific binding with agents like TBS SuperBlock.
- Validating specificity via SEM-EDAX (to confirm surface composition) and electrochemical impedance spectroscopy (to measure binding-induced resistance changes) .
Q. What challenges arise when integrating this compound data with proteomic datasets, and how can they be mitigated?
- Low crosslink yield : Use high-resolution MS and label-free quantification to distinguish true interactors from noise.
- Spectral complexity : Exclude DSP modifications during peptide-spectral matching to avoid false identifications.
- Data contradictions : Cross-validate with non-crosslinked samples (e.g., WT vs. mutant protein comparisons) to filter artifactual interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
